11beta-Hydroxyandrosterone

Congenital Adrenal Hyperplasia P450 Oxidoreductase Deficiency Newborn Screening

Unlike generic androsterone analogs, 11β-Hydroxyandrosterone is the definitive standard for two specific, high-stakes clinical applications: 1) complete discrimination of classic 21-hydroxylase deficiency from P450 oxidoreductase deficiency (0.35 mg/g creatinine cutoff), and 2) endometrial cancer prognosis (HR=3.23 for recurrence). Its unique position in the 11-oxyandrogen pathway makes it irreplaceable for method validation in prostate tissue metabolomics and large-scale LC-MS/MS panels (LLOQ 3.7 pM). Using structurally similar in-class compounds will invalidate your experimental outcomes. Trust only the authentic standard.

Molecular Formula C₁₉H₃₀O₃
Molecular Weight 306.4 g/mol
CAS No. 57-61-4
Cat. No. B047792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11beta-Hydroxyandrosterone
CAS57-61-4
Synonyms11 beta-hydroxyandrosterone
11 beta-hydroxyandrosterone, (3alpha,5alpha)-isomer
11 beta-hydroxyandrosterone, (3alpha,5alpha,11alpha)-isomer
11 beta-hydroxyandrosterone, (3alpha,5beta)-isomer
11 beta-hydroxyandrosterone, (3alpha,5beta,11alpha)-isomer
11 beta-hydroxyandrosterone, (3alpha,5beta,11beta)-isomer
11 beta-hydroxyandrosterone, (3beta,5alpha,11beta)-isomer
11 beta-hydroxyandrosterone, (3beta,5beta,11beta)-isomer
11 beta-hydroxyetiocholanolone
11-hydroxyetiocholanolone
3alpha,11beta-dihydroxy-5beta-androstan-17-one
Molecular FormulaC₁₉H₃₀O₃
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O
InChIInChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-15,17,20-21H,3-10H2,1-2H3/t11-,12+,13-,14-,15-,17+,18-,19-/m0/s1
InChIKeyPIXFHVWJOVNKQK-PTXZMSDUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11β-Hydroxyandrosterone (CAS 57-61-4) – Essential Baseline Information for Procurement and Research Use


11β-Hydroxyandrosterone (CAS: 57-61-4), a key 11-oxygenated C19 androgen metabolite, is an endogenous steroid primarily derived from the metabolism of 11β-hydroxyandrostenedione [1]. This compound, also referred to as 11β-OHAn or 11OHAST, is a member of the 11-oxyandrogen family, which has gained significant attention as a bioactive class of androgens with clinical relevance in disorders such as congenital adrenal hyperplasia, polycystic ovary syndrome, and prostate cancer [2]. It is characterized as a 3α,11β-dihydroxy-5α-androstane-17-one, with a molecular weight of 306.44 g/mol and a melting point of 197-198°C . While its parent molecule, 11β-hydroxyandrostenedione, is a weakly androgenic adrenal steroid, the 11-oxyandrogen pathway yields downstream metabolites that possess potent androgenic activity, comparable to that of testosterone and dihydrotestosterone [3].

Why 11β-Hydroxyandrosterone (CAS 57-61-4) Cannot Be Interchanged with Generic Androsterone or Other 11-Oxyandrogens


Substituting 11β-Hydroxyandrosterone with structurally similar in-class compounds such as androsterone, 11-ketoandrosterone, or 11β-hydroxyetiocholanolone is scientifically unjustified and will invalidate experimental outcomes. These compounds exhibit distinct metabolic origins, differential biological activities, and unique diagnostic specificities [1]. For instance, 11β-Hydroxyandrosterone is predominantly a metabolite of adrenal-derived 11β-hydroxyandrostenedione, whereas its epimer, 11β-hydroxyetiocholanolone, arises from the 5β-reduced pathway [2]. Furthermore, while 11β-Hydroxyandrosterone overlaps with glucocorticoid metabolism, its keto analog, 11-ketoandrosterone, has been identified as the only urinary 11-oxyandrogen metabolite that does not, thus possessing a distinct biomarker potential [3]. In diagnostic applications, only 11β-Hydroxyandrosterone, not the metabolites of DHEA or androstenedione, provides non-overlapping discrimination between classic 21-hydroxylase deficiency and P450 oxidoreductase deficiency at a defined threshold [4]. Using a generic androgen standard instead of the specific 11β-hydroxy metabolite will fail to capture the unique 11-oxygenated androgen signature required for accurate disease modeling or biomarker validation.

11β-Hydroxyandrosterone (CAS 57-61-4) – Comparative Quantitative Evidence for Scientific Selection


Unmatched Diagnostic Specificity for Differentiating C21OHD from PORD in Newborn Screening

11β-Hydroxyandrosterone demonstrates exclusive diagnostic utility for differentiating classic 21-hydroxylase deficiency (C21OHD) from P450 oxidoreductase deficiency (PORD) in infants, a task that other androgen metabolites fail to achieve [1]. In a clinical study of Japanese infants (0-180 days old), among the metabolites of dehydroepiandrosterone (DHEA), androstenedione (AD4), and 11β-hydroxyandrostenedione (11OHAD4), only 11β-hydroxyandrosterone (a metabolite of 11OHAD4) showed no overlap in urinary concentrations between C21OHD and PORD patient groups . At a defined cutoff threshold of 0.35 mg/g creatinine, 11β-hydroxyandrosterone completely distinguished the two conditions, a critical differentiator that its precursor and alternative pathway metabolites cannot provide .

Congenital Adrenal Hyperplasia P450 Oxidoreductase Deficiency Newborn Screening

Postoperative 11β-Hydroxyandrosterone as an Independent Prognostic Marker for Recurrence-Free Survival in Endometrial Cancer

In a cohort of 272 postmenopausal women with endometrial cancer, postoperative serum levels of free 11β-hydroxyandrosterone (11OHAST) were found to be an independent adverse prognostic factor for disease recurrence and survival [1]. This stands in contrast to preoperative levels, where only 11-ketoandrosterone (11KAST) was associated with recurrence risk [2]. Specifically, elevated postoperative free 11β-hydroxyandrosterone was linked to a significantly higher risk of recurrence (HR = 3.23, 95% CI 1.11-9.40, P=0.03) and shorter disease-free survival (HR = 3.27, 95% CI 1.34-8.00, P=0.009), an association not observed with canonical androgens like testosterone or DHT in this context [3].

Endometrial Cancer Prognostic Biomarker Androgen Metabolism

Intra-Tissue Concentration in Benign Prostatic Hyperplasia: A Quantitative Distinction from Androstenedione

Analysis of benign prostatic hyperplasia (BPH) tissue reveals a quantifiable and meaningful distinction in the concentration of 11β-hydroxyandrosterone compared to the canonical adrenal androgen precursor, androstenedione [1]. Specifically, 11β-hydroxyandrosterone was detected at a concentration range of 4-14 ng/g in BPH tissue [2]. This is in contrast to androstenedione (A4), which was present at a much lower and more uniform concentration of approximately 7.5 ng/g [3]. Furthermore, the keto-form, 11keto-androsterone, displayed a vastly different and highly variable concentration range of 9-160 ng/g, underscoring the distinct tissue metabolism of each 11-oxyandrogen metabolite [4].

Benign Prostatic Hyperplasia Tissue Metabolomics Intracrine Androgen Metabolism

Urinary Excretion Profile in Primates: A Quantitative Comparison of 11-Oxygenated 17-Ketosteroids

In a controlled study of normal rhesus monkeys, the 24-hour urinary excretion rate of 11β-hydroxyandrosterone was quantified and compared against other key 11-oxygenated 17-ketosteroids [1]. In female monkeys, the mean excretion of 11β-hydroxyandrosterone was 15.4 μg/kg/24 h (range 8.8-26.7) [2]. This was more than double the mean excretion of its 11-keto counterpart, 11-ketoandrosterone (7.5 μg/kg/24 h; range 5.1-14.1) [3]. In male monkeys, the difference persisted, with 11β-hydroxyandrosterone mean excretion at 17.5 μg/kg/24 h compared to 9.6 μg/kg/24 h for 11-ketoandrosterone [4].

Primate Endocrinology Urinary Steroid Profiling 17-Ketosteroid Metabolism

Kilogram-Scale Synthesis Feasibility Ensures Supply Chain Security for High-Volume Studies

A 2024 publication in *Organic Process Research & Development* details a robust, kilogram-scale synthesis of 11β-hydroxyandrosterone from the inexpensive and readily available starting material, hydrocortisone [1]. This represents a significant advancement from previous small-scale, low-yielding routes. The initial discovery synthesis was only capable of producing gram quantities at a 3-6% yield over eight steps [2]. The newly reported process is optimized for large-scale manufacturing, which is critical for ensuring a reliable and cost-effective supply for large cohort studies or industrial applications requiring substantial amounts of this specific compound [3].

Chemical Synthesis Process Chemistry Supply Chain Reliability

Inclusion in High-Sensitivity Multiplex LC-MS/MS Panels for Clinical Research

A 2026 publication describes a robust, high-sensitivity LC-MS/MS assay for the simultaneous quantification of 19 clinically relevant steroids in plasma and serum [1]. This panel specifically includes 11β-hydroxyandrosterone (11OHAST) alongside other 11-oxygenated androgens, such as 11-keto-androsterone (11KAST) [2]. The assay achieves a lower limit of quantification (LLOQ) as low as 3.7 pM, demonstrating that 11β-hydroxyandrosterone can be reliably detected and quantified even at very low concentrations in biological matrices, a critical requirement for clinical research applications [3]. This validated method provides a framework for researchers to incorporate 11β-hydroxyandrosterone into high-throughput, multi-analyte studies, distinguishing it from more obscure metabolites that lack established, high-sensitivity analytical methods [4].

LC-MS/MS Clinical Assay Development Steroid Metabolomics

11β-Hydroxyandrosterone (CAS 57-61-4) – Optimal Application Scenarios Based on Quantitative Differentiation


Differential Diagnosis of C21OHD and PORD in Newborn Screening Programs

Given its unique ability to completely discriminate classic 21-hydroxylase deficiency from P450 oxidoreductase deficiency at a urinary cutoff of 0.35 mg/g creatinine, 11β-hydroxyandrosterone is the preferred analytical standard for developing and validating newborn screening assays for these conditions [1]. Its use is critical when other androgen metabolites, including those of DHEA and androstenedione, fail to provide non-overlapping diagnostic results. Researchers developing GC-MS or LC-MS/MS methods for this application must use this specific compound for calibration and quality control to ensure diagnostic accuracy .

Postoperative Prognostic Assay Development in Endometrial Cancer

For oncology researchers, 11β-hydroxyandrosterone is a key compound for developing prognostic biomarker assays. Its demonstrated association with a >3-fold increased risk of recurrence (HR=3.23) and shorter disease-free survival (HR=3.27) in endometrial cancer patients makes it a superior target compared to canonical androgens like testosterone or DHT, which show no such association [2]. This compound should be prioritized in the design of multiplex steroid panels for post-surgical monitoring and risk stratification studies [3].

Intraprostatic Androgen Metabolism Studies in BPH and Prostate Cancer

Research focusing on the intracrine androgen milieu of the prostate necessitates the use of 11β-hydroxyandrosterone as an authentic standard for tissue metabolomics. Its quantifiable presence in BPH tissue (4-14 ng/g) at levels comparable to androstenedione (~7.5 ng/g) but distinct from 11keto-androsterone (9-160 ng/g) underscores its specific role in the 11-oxygenated androgen pathway [4]. Using this compound is essential for accurate quantification and pathway analysis in studies investigating the role of adrenal-derived androgens in prostatic disease [5].

High-Throughput Steroid Metabolomics and Clinical Assay Validation

The inclusion of 11β-hydroxyandrosterone in a validated, high-sensitivity LC-MS/MS panel with a LLOQ of 3.7 pM makes it an accessible and reliable component of large-scale clinical metabolomics studies [6]. Researchers conducting steroid profiling in conditions like PCOS, CAH, or prostate cancer can confidently incorporate this compound into their multi-analyte methods, knowing that established, sensitive, and high-throughput analytical frameworks already exist. This reduces method development time and ensures data comparability across studies [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 11beta-Hydroxyandrosterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.